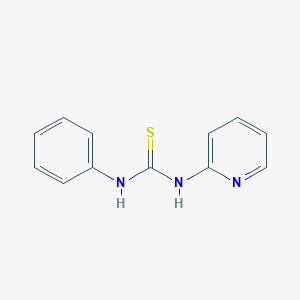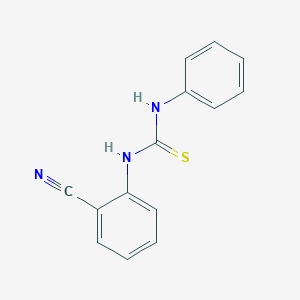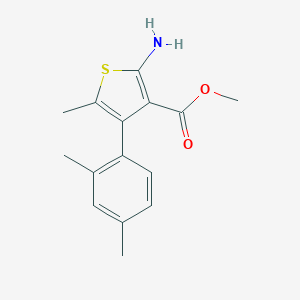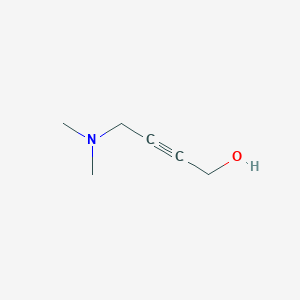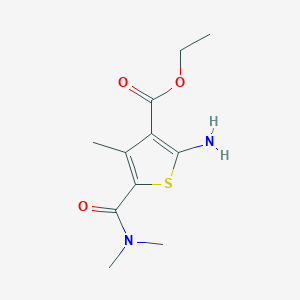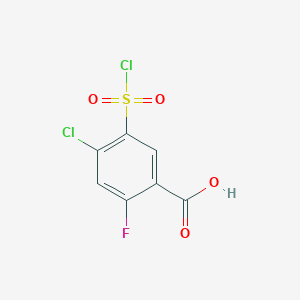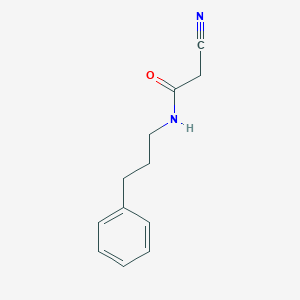![molecular formula C15H13ClO2 B183178 1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 72293-95-9](/img/structure/B183178.png)
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone, commonly known as CBOPE, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
CBOPE has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CBOPE has been shown to have antitumor activity and could be used as a lead compound for the development of new anticancer drugs. In material science, CBOPE has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, CBOPE has been used as a reagent for the preparation of various organic compounds.
Wirkmechanismus
The mechanism of action of CBOPE is not fully understood. However, studies have shown that CBOPE can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBOPE has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
CBOPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that CBOPE can inhibit the growth of cancer cells such as breast cancer cells and lung cancer cells. CBOPE has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CBOPE has been shown to have antioxidant activity by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CBOPE in lab experiments is its relatively simple synthesis method. CBOPE can be synthesized in a one-pot reaction with a high yield. Another advantage is its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of CBOPE.
Zukünftige Richtungen
There are several future directions for CBOPE research. One direction is to further investigate its antitumor activity and potential as a lead compound for the development of new anticancer drugs. Another direction is to explore its potential applications in material science and organic synthesis. In addition, further studies are needed to understand the mechanism of action and biochemical and physiological effects of CBOPE.
Synthesemethoden
CBOPE can be synthesized through the reaction of 4-hydroxyacetophenone with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction leads to the formation of CBOPE as a white crystalline solid with a yield of approximately 75%.
Eigenschaften
CAS-Nummer |
72293-95-9 |
|---|---|
Produktname |
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone |
Molekularformel |
C15H13ClO2 |
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
1-[4-[(2-chlorophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
ZQPMKDLVFWDXRG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



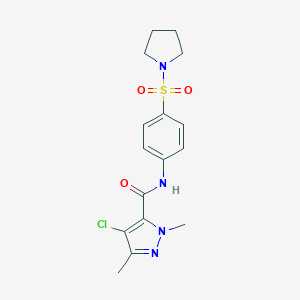
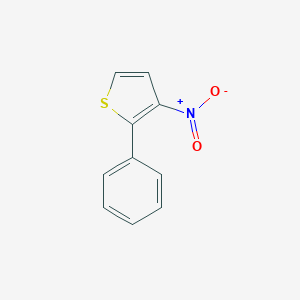
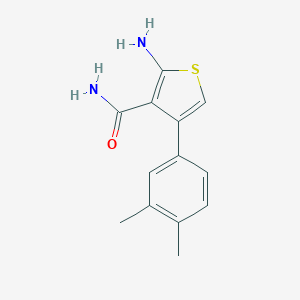
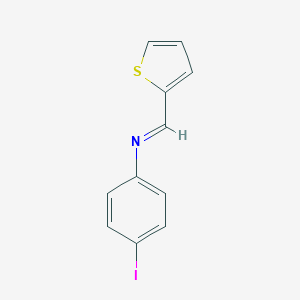
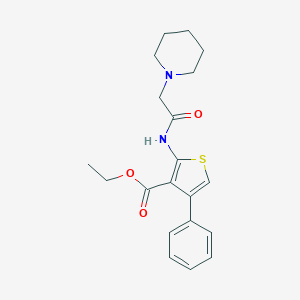
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)
